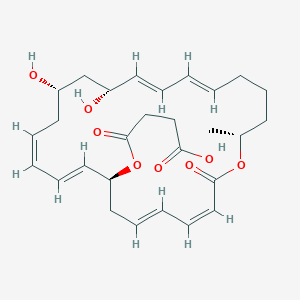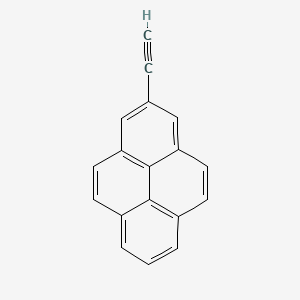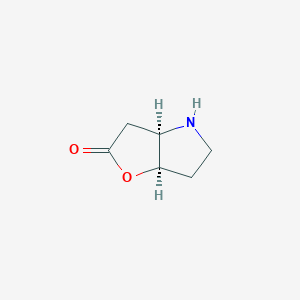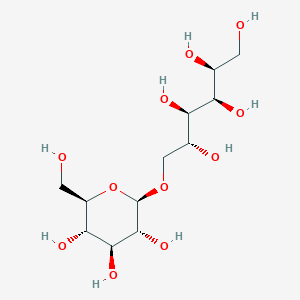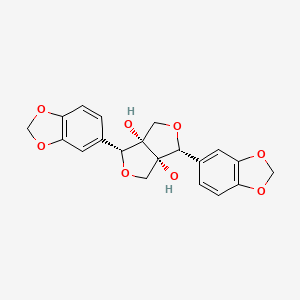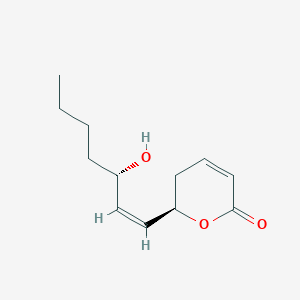
Desacetylumuravumbolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desacetylumuravumbolide is a natural product found in Tetradenia riparia with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
- Total Synthesis and Biological Evaluation : Desacetylumuravumbolide has been synthesized through a process involving commercially available propargyl alcohol, with key steps including alkynylation, Noyori asymmetric reduction, and Still–Gennari olefination. This compound demonstrated potent anticancer activity against various cancer cell lines, including HeLa, MDA-MB-231, MCF7, and A549 (Sabitha et al., 2012).
Chemical Structure and Asymmetric Synthesis
- Asymmetric Synthesis : The first asymmetric synthesis of enantiopure desacetylumuravumbolide, confirming its revised structures and configurations, has been achieved. This process involved asymmetric reduction, allylboration, and ring-closing metathesis (Reddy et al., 2001).
Stereoselective Synthesis
- Stereoselective Total Synthesis : An efficient and simple stereoselective synthesis of desacetylumuravumbolide has been described, starting from valeraldehyde. The methodology included a highly enantioselective zinc-mediated addition of protected 2 alkyn-1-ol to aldehyde, Crimmins aldol reaction, and Horner–Wadsworth–Emmons olefination (Shekhar et al., 2011).
Antibacterial Activity and Wound Healing
- Antibacterial Activity and Wound Healing : Desacetylumuravumbolide, isolated from Azadirachta indica, along with other derivatives, showed efficacy in combination with first-generation cephalosporin antibiotics against major wound-associated bacterial pathogens. This combination displayed synergistic activity and could be clinically significant for controlling infections in wounds (Dhanya et al., 2015).
Eigenschaften
Produktname |
Desacetylumuravumbolide |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(2R)-2-[(Z,3S)-3-hydroxyhept-1-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H18O3/c1-2-3-5-10(13)8-9-11-6-4-7-12(14)15-11/h4,7-11,13H,2-3,5-6H2,1H3/b9-8-/t10-,11+/m0/s1 |
InChI-Schlüssel |
AKDFAXNMDAJWDL-DOSOYNOZSA-N |
Isomerische SMILES |
CCCC[C@@H](/C=C\[C@H]1CC=CC(=O)O1)O |
Kanonische SMILES |
CCCCC(C=CC1CC=CC(=O)O1)O |
Synonyme |
desacetylumuravumbolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



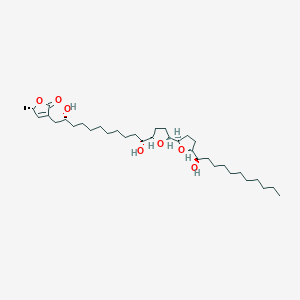
![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]undecanoyl]-N-methyldiazinane-3-carboxamide](/img/structure/B1245949.png)
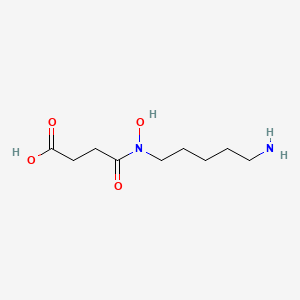
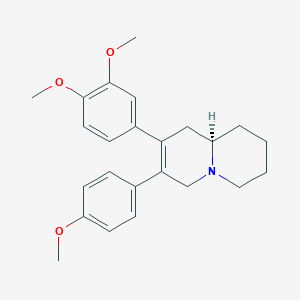
![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1245955.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[(2,5-dichlorophenyl)methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1245956.png)
![2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B1245957.png)
![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1245959.png)
